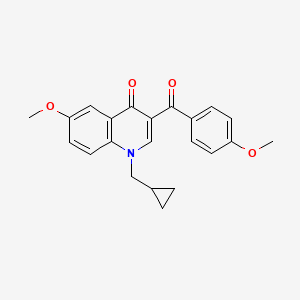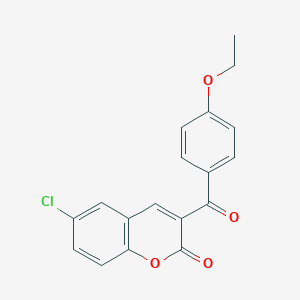
1-(cyclopropylmethyl)-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopropylmethyl)-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one, commonly referred to as CPM-MMB-1, is a synthetic quinoline derivative with a wide range of applications in the scientific research and laboratory fields. It has been studied extensively for its biochemical and physiological effects and has been used in a variety of laboratory experiments.
Scientific Research Applications
CPM-MMB-1 has been widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been used in studies of cell signaling pathways, gene expression, metabolic pathways, and enzyme activity. It has also been used in studies of drug targets and drug-drug interactions. In addition, CPM-MMB-1 has been used in studies of the effects of various compounds on the cardiovascular system, respiratory system, and nervous system.
Mechanism of Action
The exact mechanism of action of CPM-MMB-1 is still not fully understood. However, it is believed that CPM-MMB-1 binds to certain proteins and enzymes in the body, modulating their activity and thereby affecting the biochemical and physiological processes they are involved in. It is also believed that CPM-MMB-1 may interact with certain receptors in the body, affecting their activity and thus influencing the activity of the cells they are connected to.
Biochemical and Physiological Effects
CPM-MMB-1 has been shown to have a wide range of biochemical and physiological effects. In studies of cell signaling pathways, CPM-MMB-1 has been shown to modulate the activity of certain proteins and enzymes involved in the pathways, resulting in changes in the pathways’ activity. In studies of gene expression, CPM-MMB-1 has been shown to modulate the activity of certain transcription factors, resulting in changes in gene expression. In studies of metabolic pathways, CPM-MMB-1 has been shown to modulate the activity of certain enzymes involved in the pathways, resulting in changes in the pathways’ activity. In studies of drug targets and drug-drug interactions, CPM-MMB-1 has been shown to modulate the activity of certain receptors, resulting in changes in the activity of the drugs they are connected to.
Advantages and Limitations for Lab Experiments
CPM-MMB-1 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It is also non-toxic and does not have any known side effects. However, CPM-MMB-1 is not suitable for use in humans or animals, and should only be used in laboratory experiments.
Future Directions
There are a number of potential future directions for research on CPM-MMB-1. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research is needed to explore its potential use in the treatment of various diseases and conditions. Other potential future directions for research include studies of its potential use in the diagnosis and treatment of cancer, as well as its potential use in the development of new drugs and therapies.
Synthesis Methods
CPM-MMB-1 is synthesized through a series of steps starting with the reaction of 1-(cyclopropylmethyl)-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinoline (CPM-MB) with potassium tert-butoxide. This reaction results in the formation of a quinoline derivative, which is then reacted with acetic anhydride to form CPM-MMB-1. The reaction can be summarized as follows:
CPM-MB + Kt-Bu → CPM-MMB-1 + Ac2O
properties
IUPAC Name |
1-(cyclopropylmethyl)-6-methoxy-3-(4-methoxybenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-26-16-7-5-15(6-8-16)21(24)19-13-23(12-14-3-4-14)20-10-9-17(27-2)11-18(20)22(19)25/h5-11,13-14H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONOTXGWNXUOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6462950.png)
![2-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462958.png)

![3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B6462976.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462990.png)



![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6463008.png)
![6-acetyl-2-{[(2Z)-3-carbamothioyl-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B6463019.png)
![N'-[(Z)-amino(6,8-dichloro-2-oxo-2H-chromen-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B6463025.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6463026.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6463032.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B6463035.png)